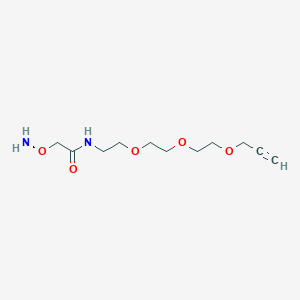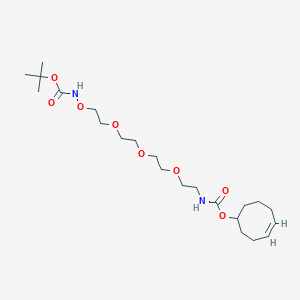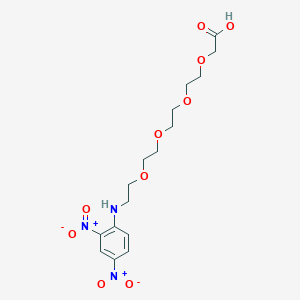
Ald-benzyl-PEG4-propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ald-benzyl-PEG4-propargyl is a specialized polyethylene glycol (PEG) derivative featuring an aldehyde functional group and a terminal alkyne group. This compound is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugation applications. The presence of the alkyne group allows it to participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable tool in chemical biology and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ald-benzyl-PEG4-propargyl typically involves the following steps:
Formation of PEG Linker: The initial step involves the synthesis of a PEG linker with a terminal alkyne group. This can be achieved by reacting PEG with propargyl bromide in the presence of a base such as potassium carbonate.
Introduction of Aldehyde Group: The aldehyde group is introduced by reacting the PEG linker with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of PEG Linker: Large-scale synthesis of the PEG linker with a terminal alkyne group.
Introduction of Aldehyde Group: The aldehyde group is introduced using benzyl chloroformate under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ald-benzyl-PEG4-propargyl undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The terminal alkyne group allows it to participate in CuAAC reactions with azide-containing molecules, forming stable triazole linkages.
Nucleophilic Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and hydrazides
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically requires a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) in an aqueous or organic solvent.
Nucleophilic Substitution: Common reagents include primary amines or hydrazides, and the reaction is usually carried out in the presence of a base such as triethylamine.
Major Products Formed
Triazole Linkages: Formed from CuAAC reactions, these linkages are stable and biocompatible.
Imine or Hydrazone Linkages: Formed from nucleophilic substitution reactions with amines or hydrazides, respectively.
Applications De Recherche Scientifique
Ald-benzyl-PEG4-propargyl has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the attachment of biomolecules, such as proteins and peptides, to various surfaces or other biomolecules.
Medicine: Integral in the development of ADCs, which are used for targeted cancer therapy.
Industry: Employed in the production of advanced drug delivery systems, such as PEGylated liposomes and nanoparticles
Mécanisme D'action
The mechanism of action of Ald-benzyl-PEG4-propargyl involves its functional groups:
Alkyne Group: Participates in CuAAC reactions, forming stable triazole linkages with azide-containing molecules.
Aldehyde Group: Undergoes nucleophilic substitution reactions, forming imine or hydrazone linkages with nucleophiles such as amines or hydrazides
Comparaison Avec Des Composés Similaires
Ald-benzyl-PEG4-propargyl can be compared with other similar compounds, such as:
Ald-Ph-amido-PEG4-propargyl: Similar in structure but contains an amide group instead of an aldehyde group.
Ald-Ph-PEG4-bis-PEG4-propargyl: Contains an additional PEG unit, making it longer and potentially more flexible for certain applications.
List of Similar Compounds
- Ald-Ph-amido-PEG4-propargyl
- Ald-Ph-PEG4-bis-PEG4-propargyl
- Ald-CH2-PEG-propargyl
- Ald-PEG-amine
Propriétés
IUPAC Name |
4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-2-7-18-8-9-19-10-11-20-12-13-21-16-5-3-15(14-17)4-6-16/h1,3-6,14H,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOQBOUSVZMZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOC1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[2-[1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate](/img/structure/B8114649.png)








![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114712.png)


![4-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B8114732.png)

